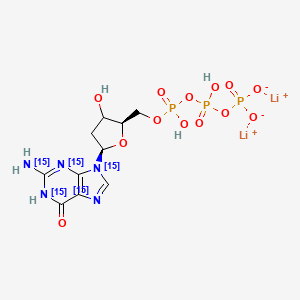
Pcsk9-IN-20
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pcsk9-IN-20 is a compound that acts as an inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9). PCSK9 is an enzyme that plays a crucial role in cholesterol metabolism by promoting the degradation of low-density lipoprotein receptors (LDLR) on the surface of liver cells. By inhibiting PCSK9, this compound helps to increase the number of LDLR available to clear low-density lipoprotein cholesterol (LDL-C) from the bloodstream, thereby reducing cholesterol levels and potentially lowering the risk of cardiovascular diseases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pcsk9-IN-20 involves multiple steps, including the formation of key intermediates and the final coupling reactionsCommon reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the compound. This process often requires optimization of reaction conditions, purification techniques, and quality control measures to ensure consistency and compliance with regulatory standards .
Analyse Chemischer Reaktionen
Types of Reactions
Pcsk9-IN-20 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: Involves the addition of hydrogen atoms or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired chemical transformations .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation reactions may produce ketones or aldehydes, while substitution reactions may yield various substituted derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
Pcsk9-IN-20 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of PCSK9 and its effects on cholesterol metabolism.
Biology: Investigated for its role in regulating LDLR levels and cholesterol homeostasis in cellular and animal models.
Medicine: Explored as a potential therapeutic agent for lowering LDL-C levels and reducing the risk of cardiovascular diseases.
Industry: Utilized in the development of new cholesterol-lowering drugs and formulations.
Wirkmechanismus
Pcsk9-IN-20 exerts its effects by binding to PCSK9 and preventing it from interacting with LDLR. This inhibition allows more LDLR to be recycled to the cell surface, where they can bind and clear LDL-C from the bloodstream. The molecular targets involved include the active site of PCSK9 and the LDLR recycling pathway .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Alirocumab: A monoclonal antibody that inhibits PCSK9.
Evolocumab: Another monoclonal antibody targeting PCSK9.
Inclisiran: A small interfering RNA that reduces PCSK9 production.
Uniqueness of Pcsk9-IN-20
This compound is unique in its chemical structure and mode of inhibition compared to other PCSK9 inhibitors. While monoclonal antibodies like alirocumab and evolocumab bind to PCSK9 in the bloodstream, this compound may offer different pharmacokinetic properties and potential advantages in terms of oral bioavailability and ease of administration .
Eigenschaften
Molekularformel |
C27H32N6O5S2 |
|---|---|
Molekulargewicht |
584.7 g/mol |
IUPAC-Name |
tert-butyl 4-[[2-[[4-(2-cyanoethylsulfamoyl)benzoyl]amino]-1,3-benzothiazol-6-yl]methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C27H32N6O5S2/c1-27(2,3)38-26(35)33-15-13-32(14-16-33)18-19-5-10-22-23(17-19)39-25(30-22)31-24(34)20-6-8-21(9-7-20)40(36,37)29-12-4-11-28/h5-10,17,29H,4,12-16,18H2,1-3H3,(H,30,31,34) |
InChI-Schlüssel |
PEYNAESDUKZWNU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC3=C(C=C2)N=C(S3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)NCCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


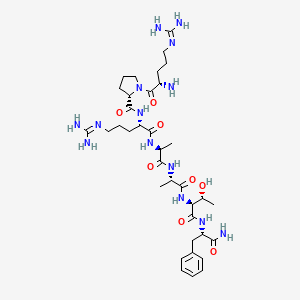
![(2S)-3-hydroxy-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxo(1,2,3,4,5,6-13C6)hexyl]amino]butanoic acid](/img/structure/B12372043.png)



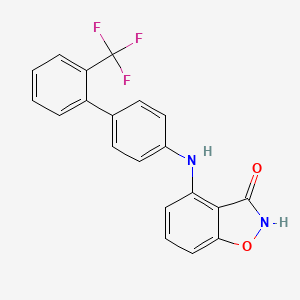
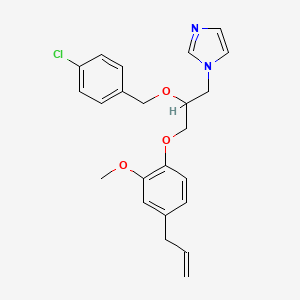
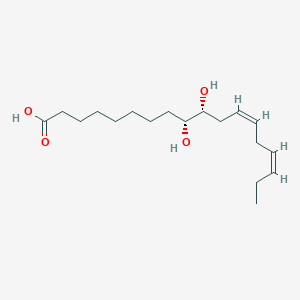
![tert-butyl N-[8-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-8-oxooctyl]carbamate](/img/structure/B12372104.png)
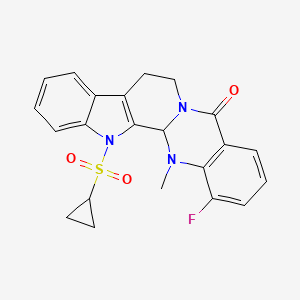

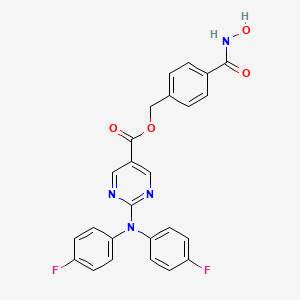
![2-(Difluoromethyl)-7-methoxy-3-[4-morpholin-4-yl-6-(1,4-oxazepan-4-yl)-1,3,5-triazin-2-yl]benzimidazol-5-amine](/img/structure/B12372123.png)
